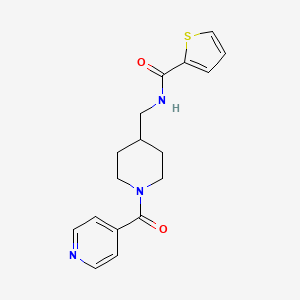
(Z)-2-cyano-N-(furan-2-ylmethyl)-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-N-(furan-2-ylmethyl)-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C23H16N4O3S and its molecular weight is 428.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
- A study by Horishny, Arshad, and Matiychuk (2021) focused on the synthesis of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, including the compound . They found potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines, suggesting its potential as an anticancer agent (Horishny, Arshad, & Matiychuk, 2021).
Antifibrotic and Anticancer Properties
- Kaminskyy et al. (2016) described the synthesis and the antifibrotic and anticancer activity of amino(imino)thiazolidinone derivatives. The study identified several compounds with significant antifibrotic activity and confirmed their potential using the xCelligence system (Kaminskyy et al., 2016).
Antimicrobial Activity
- Sodha et al. (2003) reported on the microwave-assisted synthesis of new Thiazolidinones, including derivatives of the compound . These compounds were characterized and screened for antibacterial and antifungal activities, showing potential in antimicrobial applications (Sodha et al., 2003).
Heterocyclic Chemistry and Photophysical Properties
- Jachak et al. (2021) synthesized novel d-π-A type chromophores, including derivatives of the compound . They explored the effect of structural manipulations on photophysical properties, providing insights into the compound's potential in materials science and OLED applications (Jachak et al., 2021).
Crystal Structures and Molecular Properties
- Galushchinskiy, Slepukhin, and Obydennov (2017) described the crystal structures of (oxothiazolidin-2-ylidene)acetamides, related to the compound . This research contributes to the understanding of the compound's molecular properties (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Synthesis of Heterocycles
- Bondock, Rabie, Etman, and Fadda (2008) utilized a related compound as a key intermediate in the synthesis of new heterocycles, further showing the versatility of this compound in chemical synthesis (Bondock, Rabie, Etman, & Fadda, 2008).
Agricultural Bioactivity
- Zheng and Su (2005) designed new polysubstituted pyridine derivatives related to the compound for potential use in agriculture, indicating its potential agricultural bioactivity (Zheng & Su, 2005).
Propriétés
IUPAC Name |
(2Z)-2-cyano-N-(furan-2-ylmethyl)-2-[(5E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3S/c24-14-19(21(28)26-15-18-7-4-12-30-18)23-27(17-5-2-1-3-6-17)22(29)20(31-23)13-16-8-10-25-11-9-16/h1-13H,15H2,(H,26,28)/b20-13+,23-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDLJYSKNNGRLT-CWNTWMSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=C(C#N)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)/C(=C\C3=CC=NC=C3)/S/C2=C(/C#N)\C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)
![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2486279.png)
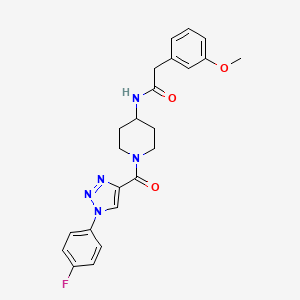
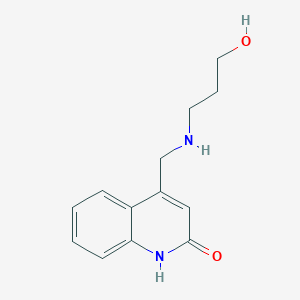

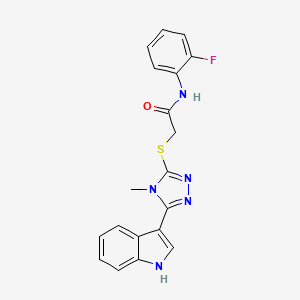
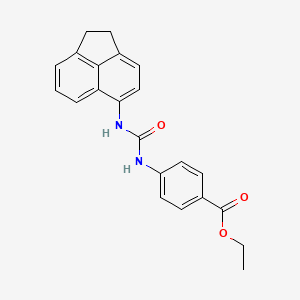
![3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2486290.png)
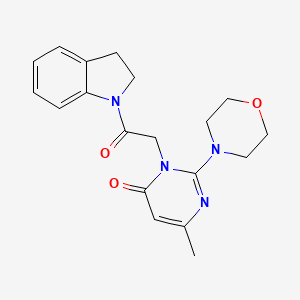
![2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2486293.png)

![Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2486297.png)
